BC-LI-0186

Description

BenchChem offers high-quality BC-LI-0186 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BC-LI-0186 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

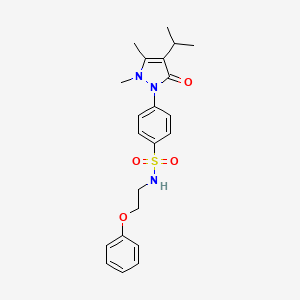

IUPAC Name |

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-16(2)21-17(3)24(4)25(22(21)26)18-10-12-20(13-11-18)30(27,28)23-14-15-29-19-8-6-5-7-9-19/h5-13,16,23H,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYWMHPZMHDCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336671 | |

| Record name | BC-LI-0186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695207-56-8 | |

| Record name | BC-LI-0186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: BC-LI-0186 as a Potent Inhibitor of the LRS-RagD Interaction

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the small molecule inhibitor BC-LI-0186, detailing its mechanism of action in disrupting the interaction between Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD), key components of the mTORC1 signaling pathway.

Introduction

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activation is tightly controlled by various upstream signals, including amino acids. Leucine, in particular, serves as a critical signal for mTORC1 activation, and this process is mediated by the direct sensing of leucine by Leucyl-tRNA synthetase (LRS). Upon binding to leucine, LRS functions as a GTPase-activating protein (GAP) for the RagD GTPase, a key step in the lysosomal recruitment and activation of mTORC1.[1]

The dysregulation of the mTORC1 pathway is a hallmark of numerous diseases, including cancer. Consequently, the development of specific inhibitors targeting this pathway is of significant therapeutic interest. BC-LI-0186 has emerged as a potent and selective small molecule inhibitor that specifically disrupts the interaction between LRS and RagD, thereby attenuating leucine-dependent mTORC1 signaling.[2] This guide will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

BC-LI-0186 demonstrates high potency and selectivity in inhibiting the LRS-RagD interaction and downstream mTORC1 signaling. The following table summarizes the key quantitative data for BC-LI-0186.

| Parameter | Value | Description | Reference(s) |

| IC50 | 46.11 nM | Half-maximal inhibitory concentration for the LRS-RagD interaction. | [3] |

| Kd | 42.1 nM | Dissociation constant for the binding of BC-LI-0186 to LRS. | [3] |

| Cellular IC50 (A549) | 98 nM | Half-maximal inhibitory concentration for cell growth in A549 non-small cell lung cancer cells. | [3] |

| Cellular IC50 (H460) | 206 nM | Half-maximal inhibitory concentration for cell growth in H460 non-small cell lung cancer cells. |

Signaling Pathway and Mechanism of Inhibition

The LRS-RagD signaling axis is a critical component of the leucine-sensing pathway that leads to mTORC1 activation. The following diagram illustrates this pathway and the inhibitory action of BC-LI-0186.

Caption: LRS-RagD signaling pathway and inhibition by BC-LI-0186.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory role of BC-LI-0186 on the LRS-RagD interaction.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to qualitatively assess the interaction between LRS and RagD in cells and the ability of BC-LI-0186 to disrupt this interaction.

Materials:

-

Cell lines (e.g., HEK293T, A549)

-

Plasmids encoding tagged LRS (e.g., FLAG-LRS) and RagD (e.g., Myc-RagD)

-

Transfection reagent

-

BC-LI-0186

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

-

Anti-FLAG and Anti-Myc antibodies

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents and equipment

Procedure:

-

Cell Culture and Transfection:

-

Seed cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with plasmids encoding tagged LRS and RagD using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow protein expression for 24-48 hours.

-

-

BC-LI-0186 Treatment:

-

Treat the transfected cells with the desired concentrations of BC-LI-0186 or DMSO (vehicle control) for a specified period (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Set aside a small aliquot of the lysate as the "input" control.

-

To the remaining lysate, add the primary antibody against the tagged "bait" protein (e.g., anti-FLAG for FLAG-LRS).

-

Incubate with gentle rotation for 2-4 hours at 4°C.

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for another 1-2 hours or overnight at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

-

Analyze the eluates and input samples by Western blotting using antibodies against both the "bait" (e.g., anti-FLAG) and "prey" (e.g., anti-Myc) proteins.

-

References

BC-LI-0186: A Potent and Selective Leucine Sensor Inhibitor for mTORC1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of environmental cues, including nutrients. Among these, the amino acid leucine is a potent activator of the mTORC1 signaling pathway. Leucyl-tRNA synthetase (LRS), in addition to its canonical role in protein synthesis, functions as a key sensor of intracellular leucine levels, initiating a signaling cascade that leads to mTORC1 activation. BC-LI-0186 is a novel, potent, and selective small molecule inhibitor that targets the non-canonical function of LRS, specifically disrupting its interaction with RagD, a component of the Rag GTPase heterodimer. This action effectively blocks leucine-dependent mTORC1 activation. This technical guide provides a comprehensive overview of BC-LI-0186, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in cancer research, particularly in non-small cell lung cancer (NSCLC).

Introduction

The mTORC1 signaling pathway is a critical hub for integrating signals from growth factors, energy status, and amino acids to control cellular anabolic and catabolic processes. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer. While inhibitors targeting the kinase activity of mTOR have been developed, they often face challenges with resistance and toxicity. An alternative strategy is to target the upstream nutrient-sensing mechanisms that regulate mTORC1.

Leucine sensing is a critical component of mTORC1 activation. Leucyl-tRNA synthetase (LRS) has been identified as a key intracellular leucine sensor.[1][2] In the presence of leucine, LRS translocates to the lysosome and acts as a GTPase-activating protein (GAP) for the RagD GTPase, leading to the recruitment and activation of mTORC1. BC-LI-0186 is a first-in-class inhibitor that specifically disrupts the leucine-sensing function of LRS without affecting its essential aminoacylation activity.[1] It achieves this by competitively binding to the RagD interacting site of LRS.[3][4] This targeted inhibition of the LRS-RagD interaction presents a promising therapeutic avenue for cancers dependent on mTORC1 signaling.

Mechanism of Action

BC-LI-0186 functions as a specific inhibitor of the LRS-RagD protein-protein interaction. This targeted disruption blocks the leucine-induced activation of mTORC1. The key steps in its mechanism of action are:

-

Binding to LRS: BC-LI-0186 binds with high affinity to LRS at the site responsible for interacting with RagD.

-

Inhibition of LRS-RagD Interaction: This binding event prevents LRS from engaging with RagD, a crucial step in the leucine-sensing pathway.

-

Suppression of mTORC1 Activation: By blocking the LRS-RagD interaction, BC-LI-0186 prevents the Rag GTPase-mediated recruitment of mTORC1 to the lysosome, thereby inhibiting its activation.

-

Selectivity: Notably, BC-LI-0186 does not inhibit the canonical catalytic activity of LRS (leucyl-tRNA synthesis), which is essential for protein translation. It also shows selectivity over other cellular kinases.

Below is a diagram illustrating the mTORC1 signaling pathway and the inhibitory effect of BC-LI-0186.

Caption: mTORC1 signaling pathway and the inhibitory action of BC-LI-0186.

Quantitative Data

The following tables summarize the key quantitative data for BC-LI-0186 from various studies.

Table 1: Binding Affinity and Inhibitory Concentration of BC-LI-0186

| Parameter | Value | Description | Reference |

| IC₅₀ | 46.11 nM | Concentration for 50% inhibition of LRS-RagD interaction. | |

| Kd | 42.1 nM | Dissociation constant for the binding of BC-LI-0186 to LRS. |

Table 2: In Vitro Efficacy of BC-LI-0186 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC₅₀ (nM) | Reference |

| A549 | 98 | |

| H460 | 206 | |

| H2228 | 55 | |

| H1703 | 78 | |

| SNU1330 | 83 | |

| H1650 | 86 | |

| H2009 | 102 | |

| H358 | 109 | |

| H2279 | 128 | |

| H596 | 206 |

Table 3: Efficacy of BC-LI-0186 in Rapamycin-Resistant Cells

| Cell Line | Parameter | Value (nM) | Reference |

| HCT116 (mTOR WT) | GI₅₀ | 39.49 | |

| EC₅₀ | 105.03 | ||

| HCT116 (mTOR S2035I mutant) | GI₅₀ | 42.03 | |

| EC₅₀ | 100.45 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving BC-LI-0186.

Cell Culture and Drug Treatment

-

Cell Lines: A549 and H460 NSCLC cell lines are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Leucine Starvation and Stimulation: To assess the leucine-dependent effects, cells are typically starved of leucine for 90 minutes in a leucine-free medium. Subsequently, they are treated with the desired concentration of BC-LI-0186 in serum-free media for a specified duration (e.g., 15 minutes to 2 hours) before being stimulated with leucine (e.g., 0.8 mM) for 10 minutes.

-

Drug Preparation: BC-LI-0186 is dissolved in DMSO to prepare a stock solution (e.g., 10-100 mM) and stored at -20°C. The stock solution is diluted in culture medium to the final desired concentration for experiments.

Immunoblotting

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-S6K, S6K, p-AKT, AKT, cleaved PARP, cleaved caspase-3, p62, and β-actin as a loading control). This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a specified density.

-

Treatment: After 24 hours, cells are treated with various concentrations of BC-LI-0186.

-

Assay: Cell viability is assessed at different time points (e.g., 72 hours) using assays such as the MTT assay or CellTiter-Glo luminescent cell viability assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values are calculated from the dose-response curves.

In Vivo Xenograft Model

-

Animal Model: BALB/c nude mice are commonly used.

-

Tumor Implantation: NSCLC cells (e.g., A549 or H460) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a certain volume, mice are randomized into treatment groups (e.g., vehicle control, BC-LI-0186). BC-LI-0186 can be administered via intraperitoneal injection (e.g., 50 mg/kg, twice daily for 5 days a week).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or immunoblotting.

The following diagram illustrates a typical experimental workflow for evaluating BC-LI-0186.

Caption: A typical experimental workflow for the evaluation of BC-LI-0186.

Paradoxical Activation of the MAPK Pathway

An important consideration when using BC-LI-0186 is the potential for paradoxical activation of the mitogen-activated protein kinase (MAPK) pathway in the presence of growth factors. In some NSCLC cell lines cultured in media containing FBS, treatment with BC-LI-0186 has been observed to paradoxically increase the phosphorylation of S6, as well as MEK and ERK, key components of the MAPK pathway. This suggests a reciprocal activation of the MAPK pathway as a potential resistance mechanism to mTORC1 inhibition by BC-LI-0186. This finding has led to the investigation of combination therapies, such as the co-administration of BC-LI-0186 with a MEK inhibitor like trametinib, which has shown synergistic anti-tumor effects in preclinical models.

Therapeutic Potential and Future Directions

BC-LI-0186 represents a novel and promising strategy for targeting mTORC1-driven cancers. Its unique mechanism of action offers several potential advantages:

-

Selectivity: By targeting the non-canonical function of LRS, BC-LI-0186 avoids the broad inhibition of protein synthesis.

-

Overcoming Resistance: It has shown efficacy in cancer cells with mTOR mutations that confer resistance to rapamycin and its analogs.

-

Combination Therapy: The understanding of resistance mechanisms, such as the activation of the MAPK pathway, opens avenues for rational combination therapies.

Future research should focus on further elucidating the in vivo efficacy and safety profile of BC-LI-0186, identifying predictive biomarkers for sensitivity, and exploring its therapeutic potential in a broader range of cancers. The development of LRS-targeting drugs like BC-LI-0186 provides a valuable tool for both basic research into mTORC1 signaling and for the development of new anti-cancer therapeutics.

References

Investigating the Non-Canonical mTORC1-Activating Function of LRS with BC-LI-0186: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activation is tightly controlled by various upstream signals, including amino acids. Leucyl-tRNA synthetase (LRS), an enzyme canonically known for its role in protein synthesis, has emerged as a key intracellular sensor of leucine, a critical amino acid for mTORC1 activation. In its non-canonical role, LRS acts as a GTPase-activating protein (GAP) for the RagD GTPase, a component of the Rag GTPase heterodimer that is essential for amino acid-mediated mTORC1 activation at the lysosomal surface.[1][2][3]

This technical guide provides an in-depth overview of the non-canonical mTORC1-activating function of LRS and the use of a specific inhibitor, BC-LI-0186, to probe this pathway. BC-LI-0186 is a small molecule that selectively disrupts the interaction between LRS and RagD, thereby inhibiting the downstream mTORC1 signaling cascade without affecting the canonical tRNA-charging function of LRS.[3][4] This guide is intended for researchers, scientists, and drug development professionals interested in the intricate mechanisms of mTORC1 regulation and the therapeutic potential of targeting the LRS-RagD axis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the interaction of LRS, RagD, and the inhibitory effects of BC-LI-0186.

Table 1: Binding Affinity and Inhibitory Concentrations of BC-LI-0186

| Parameter | Value | Reference |

| BC-LI-0186 Kd for LRS | 42.1 nM | |

| BC-LI-0186 IC50 for LRS-RagD Interaction | 46.11 nM |

Table 2: Cytotoxic Activity of BC-LI-0186 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | IC50 / GI50 (nM) | Reference |

| A549 | 98 | |

| H460 | 206 | |

| H2228 | 55 | |

| H1703 | 78 | |

| H1650 | 86 | |

| H2009 | 102 | |

| H358 | 109 | |

| H2279 | 128 | |

| H596 | 206 | |

| SNU1330 | 83 |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Non-canonical mTORC1 activation by LRS and inhibition by BC-LI-0186.

Caption: Co-immunoprecipitation workflow to detect LRS-RagD interaction.

References

- 1. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

The Potential of BC-LI-0186 in Muscle Regeneration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role and potential applications of BC-LI-0186 in the context of muscle regeneration research. BC-LI-0186 is a specific inhibitor of Leucyl-tRNA synthetase (LRS), a key upstream regulator of the mTORC1 signaling pathway, which is pivotal for muscle protein synthesis and cell growth. This document provides a comprehensive overview of its mechanism of action, relevant experimental data, and detailed protocols for its use in laboratory settings.

Core Mechanism of Action

BC-LI-0186 functions as a chemical probe to modulate the leucine-sensing arm of the mTORC1 pathway. It specifically binds to the RagD-interacting site of LRS, which prevents the lysosomal localization of LRS and consequently inhibits mTORC1 activity.[1] This inhibition is achieved without affecting the primary catalytic activity of LRS, which is the ligation of leucine to its cognate tRNA.[1][2] The compound has been instrumental in demonstrating that the leucine sensor function of LRS for mTORC1 activation can be decoupled from its catalytic activity.[1]

BC-LI-0186 in Muscle Regeneration Studies

Muscle regeneration is a complex process involving the proliferation and differentiation of muscle satellite cells, a process in which the mammalian target of rapamycin (mTOR) plays a crucial role.[3] While research indicates that activation of the LRS-mTORC1 axis can enhance muscle regeneration, BC-LI-0186 serves as a potent antagonist to this pathway.[3] This makes it an invaluable tool for studying the specific contributions of leucine sensing and mTORC1 activation to muscle repair and for establishing baseline inhibitory controls in experiments aimed at augmenting this pathway.

Treatment with BC-LI-0186 has been shown to block amino acid-stimulated mTORC1 activity, evidenced by a decrease in the phosphorylation of the downstream target S6K1 at Thr389.[3] This inhibitory effect underscores its utility in dissecting the molecular mechanisms governing muscle cell growth and differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing BC-LI-0186 and investigating the LRS-mTORC1 pathway in cellular models relevant to muscle regeneration.

| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Reference |

| HEK293 | 30 μM BC-LI-0186 + Amino Acid Stimulation | S6K1 (Thr389) | Decrease | [3] |

| A549 | 0.2 μM BC-LI-0186 | S6K | Inhibition | [4] |

| H460 | BC-LI-0186 (dose-dependent) | S6K | Inhibition | [4] |

| In Vivo Model | Treatment | Outcome | Quantitative Change | Reference |

| BaCl₂-injured TA muscles in mice | AAV-delivered LRS-UNE-L domain | Augmented S6K1 phosphorylation | 174% increase (P = 0.0013) | [3] |

| BaCl₂-injured TA muscles in mice | AAV-delivered LRS-UNE-L domain | Increased mRNA levels of Myosin Heavy Chain (MHC) | 122% increase (P = 0.0282) | [3] |

| BaCl₂-injured TA muscles in mice | AAV-delivered LRS-UNE-L domain | Increased mRNA levels of Insulin-like Growth Factor 2 (IGF2) | 146% increase (P = 0.008) | [3] |

| BaCl₂-injured TA muscles in mice | AAV-delivered LRS-UNE-L domain | Increased myogenic fusion | 133% increase (P = 0.0479) | [3] |

| BaCl₂-injured TA muscles in mice | AAV-delivered LRS-UNE-L domain | Increased size of regenerating muscle fibres | 124% increase (P = 0.0279) | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by BC-LI-0186 and a typical experimental workflow for its use in cell culture-based assays.

Caption: The LRS-RagD-mTORC1 signaling pathway and the inhibitory action of BC-LI-0186.

References

- 1. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self‐transducible LRS‐UNE‐L peptide enhances muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of BC-LI-0186 for Leucyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of BC-LI-0186's mechanism of action: its remarkable selectivity for Leucyl-tRNA Synthetase (LRS). By specifically targeting a non-catalytic function of LRS, BC-LI-0186 presents a novel approach for therapeutic intervention, particularly in the context of cancer. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways to facilitate a deeper understanding and application of this potent and selective inhibitor.

Core Quantitative Data on BC-LI-0186 Selectivity

The selectivity of BC-LI-0186 is a cornerstone of its therapeutic potential. Extensive biochemical and cellular assays have demonstrated its high affinity for LRS and its specificity against other cellular components. The following tables summarize the key quantitative data that define the selectivity profile of BC-LI-0186.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 46.11 nM | LRS-RagD Interaction | TR-FRET Assay | [1][2][3][4] |

| Kd | 42.1 nM | LRS | Surface Plasmon Resonance (SPR) | [1][2][3][4] |

| GI50 | 39.49 nM | HCT116 WT Cells | Cell Growth Assay | [1][3] |

| GI50 | 42.03 nM | HCT116 mTOR S2035I Mutant Cells | Cell Growth Assay | [1][3] |

| EC50 | 105.03 nM | HCT116 WT Cells | Cell Death Assay | [1][3] |

| EC50 | 100.45 nM | HCT116 mTOR S2035I Mutant Cells | Cell Death Assay | [1][3] |

Table 1: Potency and Binding Affinity of BC-LI-0186

| Target Interaction/Activity | Effect of BC-LI-0186 | Assay Type | Reference |

| LRS Catalytic Activity | No Inhibition | Aminoacylation Assay | [5] |

| LRS-Vps34 Interaction | No Effect | Co-immunoprecipitation | [1][4] |

| LRS-EPRS Interaction | No Effect | Co-immunoprecipitation | [1][4] |

| RagB-RagD Association | No Effect | Co-immunoprecipitation | [1][4] |

| mTORC1 Complex Formation | No Effect | Co-immunoprecipitation | [1][4] |

| Panel of 12 Kinases | No Significant Inhibition | In Vitro Kinase Assay | [1][4] |

Table 2: Selectivity Profile of BC-LI-0186 Against Other Cellular Targets

Signaling Pathway and Mechanism of Action

BC-LI-0186 exerts its effect by disrupting the non-canonical function of LRS in the mTORC1 signaling pathway. LRS acts as a leucine sensor, and upon binding to leucine, it interacts with RagD, a component of the Rag GTPase heterodimer, leading to the activation of mTORC1. BC-LI-0186 competitively binds to the RagD-interacting domain of LRS, thereby preventing this crucial interaction and subsequent mTORC1 signaling.

Figure 1: LRS-Mediated mTORC1 Signaling and Inhibition by BC-LI-0186. This diagram illustrates the normal activation of the mTORC1 pathway by leucine and LRS, and how BC-LI-0186 disrupts this process.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of BC-LI-0186's selectivity, this section provides detailed methodologies for the key experiments cited in this guide.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for LRS-RagD Interaction

This assay quantitatively measures the inhibitory effect of BC-LI-0186 on the interaction between LRS and RagD.

Figure 2: TR-FRET Assay Workflow. A step-by-step visualization of the protocol to determine the IC50 of BC-LI-0186 for the LRS-RagD interaction.

Protocol:

-

Reagents:

-

Recombinant human GST-LRS and His-RagD proteins.

-

BC-LI-0186 serially diluted in assay buffer.

-

TR-FRET assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

-

Europium cryptate (Eu-W1024)-labeled anti-GST antibody (donor).

-

XL665-labeled anti-6xHis antibody (acceptor).

-

-

Procedure:

-

In a 384-well plate, add 5 µL of GST-LRS (final concentration 10 nM), 5 µL of His-RagD (final concentration 20 nM), and 5 µL of BC-LI-0186 at various concentrations.

-

Add 5 µL of Eu-W1024-labeled anti-GST antibody (final concentration 1 nM).

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of XL665-labeled anti-6xHis antibody (final concentration 2 nM).

-

Incubate the plate at room temperature for 3 hours in the dark.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (XL665).

-

-

Data Analysis:

-

The TR-FRET ratio is calculated as (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000.

-

The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR analysis is employed to determine the binding kinetics and affinity (Kd) of BC-LI-0186 to LRS.

Figure 3: SPR Experimental Workflow. This diagram outlines the key steps in determining the binding affinity of BC-LI-0186 to LRS using Surface Plasmon Resonance.

Protocol:

-

Instrumentation and Reagents:

-

Biacore T200 or similar SPR instrument.

-

CM5 sensor chip.

-

Amine coupling kit.

-

Anti-GST antibody.

-

Recombinant human GST-LRS.

-

BC-LI-0186 serially diluted in running buffer.

-

Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Regeneration solution: 10 mM glycine-HCl, pH 1.5.

-

-

Procedure:

-

Immobilize the anti-GST antibody onto the CM5 sensor chip surface using standard amine coupling chemistry.

-

Capture GST-LRS on the antibody-immobilized surface.

-

Inject a series of concentrations of BC-LI-0186 over the sensor surface.

-

Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

-

Regenerate the sensor surface between each cycle using the regeneration solution.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Vitro Kinase Assay Panel

To assess the selectivity of BC-LI-0186 against a broader range of kinases, a panel of in vitro kinase assays is utilized.

Protocol:

-

Assay Platform:

-

A radiometric or fluorescence-based kinase assay platform is used (e.g., KinaseProfiler™).

-

-

Procedure:

-

BC-LI-0186 is tested at a fixed concentration (e.g., 10 µM) against a panel of purified kinases.

-

The activity of each kinase is measured in the presence and absence of the inhibitor.

-

The percentage of inhibition is calculated for each kinase.

-

-

Data Analysis:

-

The results are typically presented as a percentage of inhibition for each kinase in the panel. Kinases showing significant inhibition would be selected for further IC50 determination.

-

Conclusion

The data and protocols presented in this technical guide provide a comprehensive understanding of the selectivity of BC-LI-0186 for its target, LRS. By specifically inhibiting the non-catalytic, mTORC1-activating function of LRS, BC-LI-0186 represents a highly selective and promising therapeutic candidate. The detailed methodologies provided herein are intended to empower researchers to further explore the potential of this novel inhibitor and to develop new therapeutic strategies based on its unique mechanism of action.

References

- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. path.ox.ac.uk [path.ox.ac.uk]

- 5. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of BC-LI-0186 on the Lysosomal Localization of Leucyl-tRNA Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-tRNA synthetase (LRS) has emerged as a critical regulator in the mTORC1 signaling pathway, acting as a direct sensor for the amino acid leucine. The translocation of LRS to the lysosomal surface upon leucine stimulation is a pivotal event for the activation of mTORC1, a master regulator of cell growth and proliferation. The compound BC-LI-0186 has been identified as a potent and selective inhibitor of this process. This technical guide provides an in-depth analysis of the mechanism of action of BC-LI-0186, focusing on its inhibitory effect on the lysosomal localization of LRS. We will detail the experimental protocols used to elucidate this mechanism and present the quantitative data in a clear, tabular format. Furthermore, we will visualize the involved signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers in cell biology, oncology, and drug development.

Introduction

Leucyl-tRNA synthetase (LRS) canonically functions in protein synthesis by catalyzing the attachment of leucine to its cognate tRNA. Beyond this canonical role, LRS has been identified as a key intracellular leucine sensor that activates the mechanistic target of rapamycin complex 1 (mTORC1).[1] In the presence of sufficient leucine, LRS translocates to the lysosome, where it interacts with the Rag GTPases, specifically RagD.[1][2] This interaction is a critical step in the activation of mTORC1, which subsequently promotes cellular processes such as protein synthesis and cell proliferation while inhibiting autophagy.[1]

The compound BC-LI-0186 has been developed as a specific inhibitor of the non-canonical function of LRS in mTORC1 signaling.[3] It achieves this by disrupting the interaction between LRS and RagD, thereby preventing the leucine-induced translocation of LRS to the lysosome and subsequent mTORC1 activation. This targeted inhibition of the LRS-RagD axis presents a promising therapeutic strategy, particularly in the context of cancers with hyperactivated mTORC1 signaling.

Mechanism of Action of BC-LI-0186

BC-LI-0186 acts as a competitive inhibitor of the LRS-RagD interaction. It binds to the RagD-interacting site on LRS, physically blocking the association between the two proteins. This inhibitory action is highly specific, as BC-LI-0186 does not affect the catalytic (aminoacylation) activity of LRS. The primary consequence of this inhibition is the suppression of the leucine-dependent lysosomal localization of LRS.

Signaling Pathway

The leucine-sensing pathway leading to mTORC1 activation and its inhibition by BC-LI-0186 can be summarized as follows:

Quantitative Data

The inhibitory effect of BC-LI-0186 on the LRS-RagD interaction and mTORC1 signaling has been quantified in several studies. The key findings are summarized in the tables below.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (LRS-RagD Interaction) | 46.11 nM | In vitro | |

| Kd (BC-LI-0186 binding to LRS) | 42.1 nM | In vitro | |

| GI50 (HCT116 WT) | 39.49 nM | HCT116 | |

| GI50 (HCT116 mTOR S2035I) | 42.03 nM | HCT116 | |

| EC50 (HCT116 WT) | 105.03 nM | HCT116 | |

| EC50 (HCT116 mTOR S2035I) | 100.45 nM | HCT116 |

Table 1: In vitro binding and cellular activity of BC-LI-0186.

| Cell Line | IC50 (nM) |

| A549 | 98 |

| H460 | 206 |

| H2228 | 55 |

| H1703 | 78 |

| SNU1330 | 83 |

| H1650 | 86 |

| H2009 | 102 |

| H358 | 109 |

| H2279 | 128 |

| H596 | 206 |

Table 2: Cytotoxic effects (IC50) of BC-LI-0186 in various non-small cell lung cancer (NSCLC) cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of BC-LI-0186 on the lysosomal localization of LRS.

Immunofluorescence Microscopy for LRS Localization

This protocol is used to visualize the subcellular localization of LRS and its co-localization with lysosomal markers.

Experimental Workflow:

Detailed Steps:

-

Cell Culture and Treatment: Cells (e.g., HEK293T, A549) are cultured on glass coverslips. Prior to treatment, cells are often starved of amino acids to establish a baseline. Cells are then stimulated with leucine in the presence or absence of BC-LI-0186 for a specified time.

-

Fixation and Permeabilization: Cells are washed with PBS and fixed with 4% paraformaldehyde. Following fixation, cells are permeabilized with a detergent such as 0.1% Triton X-100 to allow antibody access to intracellular antigens.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Antibody Staining: Cells are incubated with primary antibodies targeting LRS and a lysosomal marker protein (e.g., LAMP2). Subsequently, cells are washed and incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

-

Imaging: Coverslips are mounted on microscope slides, and images are acquired using a confocal or super-resolution microscope, such as a stimulated emission depletion (STED) microscope. Co-localization between LRS and the lysosomal marker is quantified using image analysis software.

Co-Immunoprecipitation (Co-IP) for LRS-RagD Interaction

This technique is used to determine if LRS and RagD physically interact within the cell and how this interaction is affected by BC-LI-0186.

Experimental Workflow:

Detailed Steps:

-

Cell Lysis: Cells are treated as required (e.g., with leucine and/or BC-LI-0186) and then lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the proteins of interest (e.g., anti-LRS). Protein A/G beads are then added to bind to the antibody, thus capturing the LRS and any associated proteins.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The protein complexes are then eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-RagD) to detect its presence in the immunoprecipitated complex.

Transmission Electron Microscopy (TEM)

Immuno-TEM can provide high-resolution visualization of LRS localization to the lysosomal membrane.

Methodology Overview:

-

Cell Preparation and Fixation: Cells are treated and then fixed using a combination of paraformaldehyde and glutaraldehyde to preserve cellular ultrastructure.

-

Embedding and Sectioning: The fixed cells are dehydrated and embedded in a resin. Ultra-thin sections are then cut using an ultramicrotome.

-

Immunogold Labeling: The sections are incubated with a primary antibody against LRS, followed by a secondary antibody conjugated to gold particles.

-

Staining and Imaging: The sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast and then imaged using a transmission electron microscope. The gold particles appear as electron-dense dots, indicating the location of LRS.

Conclusion

BC-LI-0186 is a valuable research tool and a potential therapeutic agent that specifically targets the non-canonical, leucine-sensing function of LRS. Its ability to inhibit the leucine-induced lysosomal translocation of LRS provides a powerful mechanism to modulate mTORC1 signaling. The experimental protocols detailed in this guide offer a robust framework for investigating the intricate cellular processes governed by amino acid sensing and for the further characterization of novel inhibitors of this pathway. The quantitative data presented underscore the potency and selectivity of BC-LI-0186, making it a compound of significant interest for both basic research and clinical development.

References

Methodological & Application

Application Notes and Protocols for BC-LI-0186 in NSCLC Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-LI-0186 is a novel, potent, and selective inhibitor of Leucyl-tRNA synthetase (LRS), which plays a crucial role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] This document provides detailed experimental protocols and quantitative data for the application of BC-LI-0186 in non-small cell lung cancer (NSCLC) cell lines. The information herein is intended to guide researchers in utilizing BC-LI-0186 as a therapeutic agent for NSCLC research.

Introduction

Leucyl-tRNA synthetase (LRS) acts as a sensor for intracellular leucine levels, and upon binding to leucine, it activates the mTORC1 pathway, a central regulator of cell growth, proliferation, and survival.[3] In many cancers, including NSCLC, the mTORC1 pathway is frequently hyperactivated. BC-LI-0186 offers a novel therapeutic strategy by targeting the non-canonical function of LRS in mTORC1 activation.[2][4] It specifically inhibits the GTPase activating protein (GAP) activity of LRS towards RagD, a component of the Rag GTPase heterodimer essential for mTORC1 activation.[1] This inhibition prevents the localization of mTORC1 to the lysosome and subsequent activation.[1]

Data Presentation

Table 1: In Vitro Efficacy of BC-LI-0186 in Human NSCLC Cell Lines

| Cell Line | IC50 (nM) | GI50 (nM) | EC50 (nM) | Notes |

| A549 | 98 | 98 ± 0.89 | 183 ± 1.83 | KRAS mutant |

| H460 | 206 | - | 534 ± 2.91 | KRAS mutant |

| H2228 | 55 | - | - | |

| H1703 | 78 | - | - | |

| SNU1330 | 83 | - | - | |

| H1650 | 86 | - | - | |

| H2009 | 102 | - | - | |

| H358 | 109 | - | - | |

| H2279 | 128 | - | - | |

| H596 | 206 | - | - |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. EC50: Half-maximal effective concentration. Data sourced from multiple studies.[1][5][6]

Signaling Pathway

The following diagram illustrates the mechanism of action of BC-LI-0186 in the mTORC1 signaling pathway.

References

- 1. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination of the LARS1 Inhibitor, BC-LI-0186 with a MEK1/2 Inhibitor Enhances the Anti-Tumor Effect in NonâSmall Cell Lung Cancer [e-crt.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Determining the Effective Concentration of BC-LI-0186 in A549 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the effective concentration of BC-LI-0186, a selective inhibitor of Leucyl-tRNA synthetase (LRS), in the human lung adenocarcinoma cell line, A549. The protocols outlined below cover key experiments to assess the compound's potency and mechanism of action.

Introduction

BC-LI-0186 is a small molecule inhibitor that targets the non-canonical function of Leucyl-tRNA synthetase (LRS), a key component in the mTORC1 signaling pathway.[1][2][3] By binding to the RagD interacting site of LRS, BC-LI-0186 disrupts the leucine-sensing mechanism that leads to mTORC1 activation.[1][2] This inhibition ultimately results in decreased cell growth, proliferation, and induction of apoptosis in cancer cells. In A549 non-small cell lung cancer cells, BC-LI-0186 has demonstrated cytotoxic effects at nanomolar concentrations.

Data Presentation

The following tables summarize the known quantitative data for BC-LI-0186 in A549 cells, providing a baseline for experimental design.

Table 1: Reported Potency of BC-LI-0186 in A549 Cells

| Parameter | Value (nM) | Reference |

| IC50 | 98 ± 0.89 | |

| EC50 | 183 ± 1.83 | |

| GI50 | 39.49 - 98 |

Table 2: Experimental Concentration Ranges for In Vitro Assays

| Assay | Concentration Range | Treatment Time | Reference |

| Cell Viability (IC50/EC50) | 0 - 20 µM | 48 - 72 hours | |

| Western Blot (p-S6K inhibition) | 0.2 - 20 µM | 15 min - 6 hours | |

| Apoptosis (Annexin V) | Varies (based on IC50) | 48 hours | |

| Apoptosis (Cleaved PARP/Caspase-3) | 0 - 20 µM | 6 hours |

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: Signaling pathway of BC-LI-0186 in mTORC1 inhibition.

Caption: General workflow for determining the effective concentration of BC-LI-0186.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of BC-LI-0186 in A549 cells.

Materials:

-

A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

BC-LI-0186

-

DMSO (for stock solution)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture A549 cells to approximately 80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of BC-LI-0186 in DMSO.

-

Perform serial dilutions of BC-LI-0186 in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 20 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the log of the BC-LI-0186 concentration and use a non-linear regression model to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol is for assessing the effect of BC-LI-0186 on the phosphorylation of S6 Kinase (S6K), a downstream target of mTORC1, and on markers of apoptosis.

Materials:

-

A549 cells

-

6-well plates

-

BC-LI-0186

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of BC-LI-0186 (e.g., 0.2, 1, 5, 10 µM) for a specified time (e.g., 15 minutes for p-S6K, 6 hours for apoptosis markers). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the protein of interest to the loading control.

-

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol describes the use of flow cytometry to quantify apoptosis in A549 cells treated with BC-LI-0186.

Materials:

-

A549 cells

-

6-well plates

-

BC-LI-0186

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed A549 cells in 6-well plates.

-

Treat the cells with BC-LI-0186 at concentrations around the predetermined IC50 for 48 hours.

-

-

Cell Staining:

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

References

- 1. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of BC-LI-0186 in Mouse Models

For Research Use Only.

Introduction

BC-LI-0186 is a potent and selective inhibitor of leucyl-tRNA synthetase (LRS), which plays a crucial role in the mTORC1 signaling pathway.[1][2][3] By binding to the RagD interacting site of LRS, BC-LI-0186 disrupts the leucine-sensing function of LRS, thereby inhibiting mTORC1 activity.[1][4] This mechanism makes it a promising candidate for cancer therapy, particularly in rapamycin-resistant tumors and non-small cell lung cancer (NSCLC). These application notes provide detailed protocols for the in vivo dosing and administration of BC-LI-0186 in mouse models based on published research.

Mechanism of Action: LRS-mTORC1 Signaling Pathway

Leucyl-tRNA synthetase (LRS) acts as a sensor for the amino acid leucine. In the presence of leucine, LRS activates the Rag GTPase, which in turn activates the mTORC1 complex. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. BC-LI-0186 specifically inhibits the interaction between LRS and RagD, a component of the Rag GTPase complex. This inhibition prevents the activation of mTORC1, leading to downstream effects such as inhibition of protein synthesis and induction of autophagy.

Quantitative Data Summary

The following tables summarize the available quantitative data for BC-LI-0186 from in vivo and in vitro studies.

Table 1: In Vivo Dosing and Efficacy in NSCLC Mouse Model

| Parameter | Value | Mouse Model | Reference |

| Dose | 50 mg/kg | LSL K-ras G12D | |

| Administration Route | Intraperitoneal (i.p.) | LSL K-ras G12D | |

| Dosing Frequency | Twice daily (b.i.d) | LSL K-ras G12D | |

| Treatment Schedule | 5 days/week for 2 weeks | LSL K-ras G12D | |

| Efficacy | Significant reduction in tumor size, comparable to cisplatin | LSL K-ras G12D |

Table 2: In Vitro Potency

| Parameter | Value | Cell Lines | Reference |

| IC₅₀ (LRS-RagD Interaction) | 46.11 nM | N/A | |

| Kᵈ (Binding to LRS) | 42.1 nM | N/A | |

| GI₅₀ (Growth Inhibition) | 55 - 206 nM | Various NSCLC cell lines |

Table 3: Pharmacokinetic and Toxicological Profile (Mouse)

| Parameter | Value | Notes |

| Pharmacokinetics (Cₘₐₓ, Tₘₐₓ, Half-life) | Data not publicly available | Researchers should determine these parameters empirically for their specific mouse strain and formulation. |

| Toxicology | No significant body weight changes observed at the efficacious dose. | Detailed toxicology studies are not publicly available. It is recommended to conduct a preliminary tolerability study. |

Experimental Protocols

Formulation of BC-LI-0186 for In Vivo Administration

Objective: To prepare a sterile solution of BC-LI-0186 suitable for intraperitoneal injection in mice.

Materials:

-

BC-LI-0186 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

Protocol:

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of BC-LI-0186 powder.

-

Prepare a stock solution by dissolving BC-LI-0186 in DMSO. For example, a 10 mg/mL stock solution. Ensure complete dissolution.

-

-

Vehicle Preparation:

-

Prepare the vehicle solution by mixing PEG300 and saline. A common ratio is 40% PEG300 and 60% saline.

-

-

Final Dosing Solution Preparation:

-

The final dosing solution should contain a low percentage of DMSO to minimize toxicity (typically ≤5%).

-

For a final concentration of 5 mg/mL in a vehicle of 5% DMSO, 40% PEG300, and 55% saline:

-

Take 50 µL of the 100 mg/mL BC-LI-0186 stock in DMSO.

-

Add 400 µL of PEG300.

-

Add 550 µL of saline.

-

Vortex thoroughly to ensure a clear, homogenous solution.

-

-

Prepare the dosing solution fresh on the day of administration.

-

-

Sterilization:

-

Filter the final dosing solution through a 0.22 µm sterile filter into a sterile vial.

-

In Vivo Dosing and Administration in a Xenograft Mouse Model

Objective: To administer BC-LI-0186 to tumor-bearing mice to evaluate its anti-cancer efficacy.

Materials:

-

Tumor-bearing mice (e.g., LSL K-ras G12D or nude mice with NSCLC xenografts)

-

Prepared BC-LI-0186 dosing solution

-

Vehicle control solution (prepared in the same manner as the dosing solution, without BC-LI-0186)

-

Insulin syringes (or similar) with 27-30 gauge needles

-

Animal scale

-

70% ethanol

Protocol:

-

Animal Handling and Preparation:

-

Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

-

Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).

-

Measure the initial tumor volume and body weight of each mouse.

-

-

Dosing:

-

The recommended dose is 50 mg/kg.

-

Calculate the injection volume for each mouse based on its body weight. For a 20g mouse and a 5 mg/mL solution, the injection volume would be 200 µL.

-

Administer the calculated volume of BC-LI-0186 solution or vehicle control via intraperitoneal (i.p.) injection.

-

-

Treatment Schedule:

-

Administer the treatment twice daily (e.g., morning and evening, approximately 8-12 hours apart).

-

Continue the treatment for 5 consecutive days, followed by a 2-day break (weekend).

-

Repeat this cycle for the duration of the study (e.g., 2 weeks).

-

-

Monitoring:

-

Monitor the body weight of each mouse daily or every other day to assess toxicity.

-

Measure tumor volume with calipers every 2-3 days.

-

Observe the general health and behavior of the mice daily.

-

-

Endpoint:

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-S6 to confirm mTORC1 inhibition).

-

Conclusion

BC-LI-0186 is a valuable research tool for studying the LRS-mTORC1 signaling pathway and for preclinical evaluation of a novel anti-cancer therapeutic. The provided protocols offer a starting point for in vivo studies. Researchers should optimize these protocols for their specific experimental setup and adhere to all institutional animal care and use guidelines. Further investigation into the pharmacokinetics and comprehensive toxicology of BC-LI-0186 is warranted.

References

- 1. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leucyl-tRNA synthetase regulates casein synthesis in dairy cows via the mTORC1-LAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of the LARS1 Inhibitor, BC-LI-0186 with a MEK1/2 Inhibitor Enhances the Anti-Tumor Effect in NonâSmall Cell Lung Cancer [e-crt.org]

BC-LI-0186 solubility and preparation in DMSO for cell culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of BC-LI-0186 in DMSO for use in cell culture experiments. Additionally, the mechanism of action and relevant cellular effects are described to guide experimental design and data interpretation.

Introduction

BC-LI-0186 is a potent and selective small molecule inhibitor of the interaction between Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD).[1][2][3][4][5] This interaction is a critical step in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway in response to the amino acid leucine. By competitively binding to the RagD interaction site on LRS, BC-LI-0186 effectively inhibits mTORC1 activity, making it a valuable tool for studying cancer and other diseases characterized by dysregulated mTORC1 signaling. It has shown efficacy in inhibiting the growth of rapamycin-resistant cancer cells and tumor-associated mTOR mutants.

Chemical and Physical Properties

A summary of the key chemical and physical properties of BC-LI-0186 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₇N₃O₄S | |

| Molecular Weight | 429.54 g/mol | |

| CAS Number | 695207-56-8 | |

| Purity | ≥98% |

Solubility and Preparation in DMSO

BC-LI-0186 exhibits high solubility in dimethyl sulfoxide (DMSO). Adherence to the following protocol is recommended for the preparation of stock solutions for cell culture applications.

Quantitative Solubility Data

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| DMSO | 86 - 100 | 200.21 - 232.81 |

Note: The solubility of BC-LI-0186 in aqueous solutions is very low.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides instructions for preparing a 10 mM stock solution of BC-LI-0186 in DMSO.

Materials:

-

BC-LI-0186 powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of BC-LI-0186 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.295 mg of BC-LI-0186.

-

Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the BC-LI-0186 powder. To continue the example, add 1 mL of DMSO.

-

Mixing: Gently vortex or sonicate the solution to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquoted stock solution at -20°C for short-term storage or -80°C for long-term storage. When stored properly in DMSO, BC-LI-0186 is stable for up to one year.

Important Considerations:

-

DMSO Quality: Use high-purity, anhydrous DMSO to ensure maximum solubility and stability of the compound.

-

Final DMSO Concentration in Culture: When treating cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. A solvent control (vehicle) should always be included in experiments.

Mechanism of Action and Signaling Pathway

BC-LI-0186 inhibits the mTORC1 signaling pathway by disrupting the interaction between LRS and RagD. In the presence of leucine, LRS acts as a GTPase-activating protein (GAP) for RagD, which is a component of the Rag GTPase heterodimer. This activation leads to the recruitment of mTORC1 to the lysosomal surface, where it is activated by Rheb. BC-LI-0186 competitively binds to the RagD-binding site on LRS, preventing the LRS-RagD interaction and subsequent mTORC1 activation.

Caption: Mechanism of action of BC-LI-0186 in the mTORC1 signaling pathway.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for utilizing BC-LI-0186 in cell culture experiments to assess its effects on cell viability and mTORC1 signaling.

Caption: General experimental workflow for cell-based assays with BC-LI-0186.

Cellular Effects and Potency

BC-LI-0186 has demonstrated potent cytotoxic and growth-inhibitory effects in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. The tables below summarize its inhibitory concentrations.

Inhibitory Activity

| Parameter | Value | Reference |

| IC₅₀ (LRS-RagD Interaction) | 46.11 nM | |

| K_d (Binding to LRS) | 42.1 nM |

In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference |

| A549 | NSCLC | 98 nM (IC₅₀) | |

| H460 | NSCLC | 206 nM (IC₅₀) | |

| H2228 | NSCLC | 55 nM (IC₅₀) | |

| H1703 | NSCLC | 78 nM (IC₅₀) | |

| HCT116 (WT) | Colon Cancer | 39.49 nM (GI₅₀) | |

| HCT116 (S2035I mutant) | Colon Cancer | 42.03 nM (GI₅₀) | |

| SW620 | Colon Cancer | 11 nM (GI₅₀) |

Note: In cell-based assays, BC-LI-0186 has been shown to inhibit the phosphorylation of S6K, a downstream target of mTORC1, in a dose- and time-dependent manner, without affecting AKT phosphorylation. It has also been observed to induce apoptosis, as evidenced by the cleavage of PARP and caspase-3.

Conclusion

BC-LI-0186 is a valuable research tool for investigating the mTORC1 signaling pathway and for exploring potential therapeutic strategies for cancers that are dependent on this pathway. The protocols and information provided in these application notes are intended to facilitate the effective use of BC-LI-0186 in a research setting. Proper preparation and handling are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Co-immunoprecipitation Assay for Studying LRS-RagD Binding and the Inhibitory Effect of BC-LI-0186

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism.[1][2] Its activation is tightly controlled by various upstream signals, including amino acids. Leucyl-tRNA synthetase (LRS) has been identified as a key intracellular leucine sensor that, upon binding to leucine, interacts with and functions as a GTPase-activating protein (GAP) for the RagD GTPase.[1][3] This interaction is a crucial step in the amino acid-mediated activation of the mTORC1 signaling pathway.[3] The compound BC-LI-0186 has been identified as a potent and selective inhibitor of the LRS-RagD interaction, making it a valuable tool for studying this pathway and a potential therapeutic agent.

This document provides detailed protocols for a co-immunoprecipitation (Co-IP) assay to investigate the binding of LRS and RagD and to assess the inhibitory effect of BC-LI-0186 on this interaction.

Signaling Pathway and Experimental Rationale

The LRS-RagD signaling cascade leading to mTORC1 activation is a key pathway in cellular nutrient sensing. In the presence of leucine, LRS binds to RagD, promoting the hydrolysis of GTP on RagD. This leads to the recruitment of mTORC1 to the lysosomal surface, where it is activated. BC-LI-0186 competitively binds to the RagD-interacting site on LRS, thereby preventing the LRS-RagD interaction and subsequent mTORC1 signaling.

The Co-IP assay is a robust method to study protein-protein interactions. In this context, an antibody targeting either LRS or an epitope-tagged RagD is used to pull down the protein from a cell lysate. If LRS and RagD are interacting, the partner protein will also be pulled down and can be detected by immunoblotting. The inclusion of BC-LI-0186 in the experiment allows for the quantitative assessment of its ability to disrupt this interaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibitor BC-LI-0186.

| Parameter | Value | Description | Reference |

| IC₅₀ | 46.11 nM | The half maximal inhibitory concentration for the LRS-RagD interaction. | |

| K_d | 42.1 nM | The equilibrium dissociation constant for the binding of BC-LI-0186 to LRS. | |

| GI₅₀ | 39.49 nM (HCT116 MW) | The half maximal growth inhibition concentration in wild-type HCT116 cells. | |

| GI₅₀ | 42.03 nM (HCT116 MM) | The half maximal growth inhibition concentration in mTOR mutant HCT116 cells. |

Experimental Protocols

Cell Culture and Treatment

-

Culture cells (e.g., HEK293T, A549, or H460) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

For experiments involving tagged proteins, transfect cells with appropriate expression vectors (e.g., Myc-tagged RagD and HA-tagged LRS) using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to grow to 80-90% confluency.

-

To study the effect of BC-LI-0186, treat the cells with the desired concentration of the inhibitor (e.g., 10 µM) or DMSO as a vehicle control for a specified period (e.g., 1-3 hours) before harvesting.

-

For leucine starvation and stimulation experiments, incubate cells in leucine-free medium for 90 minutes, followed by stimulation with leucine.

Cell Lysis

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in a gentle, non-detergent, low-salt lysis buffer to preserve protein-protein interactions. A suitable lysis buffer composition is:

-

50 mM Tris-HCl (pH 7.4)

-

150 mM NaCl

-

1 mM EDTA

-

1% Triton X-100 (optional, for less soluble proteins)

-

Protease and phosphatase inhibitor cocktail (add fresh)

-

-

Incubate the cells with lysis buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Co-immunoprecipitation

-

Pre-clearing the lysate (optional but recommended): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and discard them.

-

Immunoprecipitation:

-

Incubate a specific amount of cell lysate (e.g., 1-2 mg of total protein) with an antibody against the "bait" protein (e.g., anti-LRS or anti-Myc for Myc-tagged RagD).

-

As a negative control, use a non-specific IgG antibody from the same species as the primary antibody.

-

Incubate the lysate-antibody mixture overnight at 4°C on a rotator.

-

-

Immune Complex Capture:

-

Add Protein A/G magnetic or agarose beads to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C on a rotator to allow the beads to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer with lower detergent concentration). This step is crucial to remove non-specifically bound proteins.

-

Elution and Sample Preparation

-

After the final wash, remove all supernatant.

-

Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Pellet the beads and collect the supernatant, which contains the eluted proteins.

Western Blot Analysis

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the "prey" protein (e.g., anti-RagD or anti-HA for HA-tagged LRS) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The presence of the "prey" protein in the immunoprecipitate of the "bait" protein confirms their interaction. The reduction or absence of the "prey" protein band in the presence of BC-LI-0186 indicates the inhibitory effect of the compound.

Visualizations

LRS-RagD Signaling Pathway

Caption: LRS-RagD signaling pathway leading to mTORC1 activation and its inhibition by BC-LI-0186.

Co-immunoprecipitation Experimental Workflow

Caption: A streamlined workflow for the co-immunoprecipitation assay to study LRS-RagD interaction.

References

Application Notes and Protocols for BC-LI-0186 in Rapamycin-Resistant Cancer Cell Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BC-LI-0186, a potent and selective inhibitor of the Leucyl-tRNA synthetase (LRS) and RagD GTPase interaction, for studying and potentially treating rapamycin-resistant cancers.

Introduction

Rapamycin and its analogs (rapalogs) are mTORC1 inhibitors that have shown clinical efficacy in various cancers. However, the development of resistance, often through mutations in the mTOR signaling pathway, limits their long-term effectiveness.[1][2] BC-LI-0186 presents a novel strategy to overcome this resistance by targeting a key upstream regulator of mTORC1, Leucyl-tRNA synthetase (LRS).[3][4][5] LRS acts as a leucine sensor, and upon binding to leucine, it interacts with RagD to activate mTORC1.[4][6] BC-LI-0186 competitively inhibits the LRS-RagD interaction, thereby preventing mTORC1 activation irrespective of mTOR mutations that confer resistance to rapamycin.[3][5] This document outlines the mechanism of action of BC-LI-0186, provides protocols for its use in in vitro models of rapamycin-resistant cancer, and presents key experimental data.

Mechanism of Action of BC-LI-0186

BC-LI-0186 is a selective inhibitor of the interaction between Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD), with an IC50 of 46.11 nM.[3] It competitively binds to the RagD interacting site on LRS (Kd = 42.1 nM).[3] This inhibition prevents the leucine-dependent activation of the mTORC1 pathway.[5] Unlike rapamycin, which directly targets the mTOR protein, BC-LI-0186 acts upstream, making it effective against cancer cells harboring mTOR mutations that confer rapamycin resistance.[3][5] Importantly, BC-LI-0186 does not affect the catalytic activity of LRS in tRNA charging.[4] The inhibition of the LRS-RagD interaction leads to the suppression of downstream mTORC1 signaling, induction of apoptosis, and inhibition of cell growth in rapamycin-resistant cancer cell lines.[3][7]

Data Presentation

Table 1: In Vitro Efficacy of BC-LI-0186 in Rapamycin-Resistant and Sensitive Cancer Cell Lines.[3]

| Cell Line | Cancer Type | mTOR Status | BC-LI-0186 GI50 (nM) | Rapamycin GI50 (nM) | BC-LI-0186 EC50 (nM) | Rapamycin EC50 (nM) |

| HCT116 MW | Colorectal | Wild-Type | 39.49 | Not specified | 105.03 | Not specified |

| HCT116 MM | Colorectal | S2035I Mutant (Rapamycin-Resistant) | 42.03 | Not specified | 100.45 | Not specified |

GI50: 50% growth inhibition; EC50: 50% effective concentration (for cell death). Data from MedChemExpress, citing original research.

Table 2: Cytotoxic Effect of BC-LI-0186 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines.[3]

| Cell Line | IC50 (nM) |

| A549 | 98 |

| H460 | 206 |

| H2228 | 55 |

| H1703 | 78 |

| SNU1330 | 83 |

| H1650 | 86 |

| H2009 | 102 |

| H358 | 109 |

| H2279 | 128 |

| H596 | 206 |

IC50: 50% inhibitory concentration. Data from MedChemExpress.

Experimental Protocols

Protocol 1: Cell Viability and Growth Inhibition Assay

This protocol is to determine the cytotoxic and cytostatic effects of BC-LI-0186 on cancer cell lines.

Materials:

-

Rapamycin-resistant and sensitive cancer cell lines

-

BC-LI-0186

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of BC-LI-0186 in complete growth medium.

-